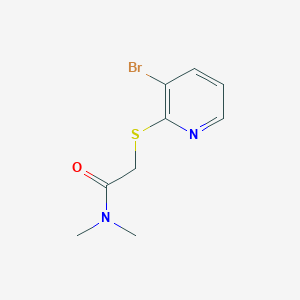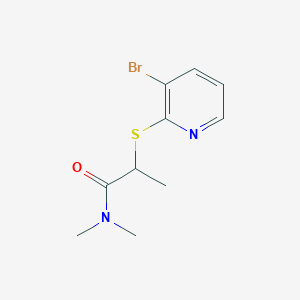
2-(3-bromopyridin-2-yl)sulfanyl-N,N-dimethylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-bromopyridin-2-yl)sulfanyl-N,N-dimethylacetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of pyridine derivatives and has a molecular formula of C10H12BrN2OS. In
Mechanism of Action
The mechanism of action of 2-(3-bromopyridin-2-yl)sulfanyl-N,N-dimethylacetamide is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes involved in cancer cell growth or by modulating the expression of genes involved in inflammation and neurodegeneration.
Biochemical and Physiological Effects
Studies have shown that this compound exhibits significant biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to reduce inflammation and oxidative stress in animal models of inflammation. Additionally, it has been investigated for its potential neuroprotective effects in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-(3-bromopyridin-2-yl)sulfanyl-N,N-dimethylacetamide in lab experiments is its relatively simple synthesis method. Additionally, it has shown promising results in various scientific research fields. However, one of the limitations is its low solubility in water, which may limit its applications in certain experiments.
Future Directions
There are several future directions for the research on 2-(3-bromopyridin-2-yl)sulfanyl-N,N-dimethylacetamide. One potential direction is the development of new derivatives with improved solubility and bioavailability. Another direction is the investigation of its potential applications in other scientific research fields, such as the treatment of infectious diseases or metabolic disorders. Additionally, further studies are needed to fully understand the mechanism of action and the potential side effects of this compound.
Conclusion
This compound is a promising compound with potential applications in various scientific research fields. Its simple synthesis method and significant biochemical and physiological effects make it an attractive lead compound for the development of new drugs. Further research is needed to fully understand its mechanism of action and potential applications in other fields.
Synthesis Methods
The synthesis of 2-(3-bromopyridin-2-yl)sulfanyl-N,N-dimethylacetamide involves the reaction of 3-bromopyridine-2-thiol with N,N-dimethylacetamide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an organic solvent such as dimethylformamide or dimethyl sulfoxide. The yield of the reaction is typically in the range of 60-70%.
Scientific Research Applications
2-(3-bromopyridin-2-yl)sulfanyl-N,N-dimethylacetamide has shown potential applications in various scientific research fields. One of the primary applications is in the field of medicinal chemistry, where it can be used as a lead compound for the development of new drugs. This compound has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells. It has also been investigated for its potential as an anti-inflammatory agent and a treatment for Alzheimer's disease.
properties
IUPAC Name |
2-(3-bromopyridin-2-yl)sulfanyl-N,N-dimethylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2OS/c1-12(2)8(13)6-14-9-7(10)4-3-5-11-9/h3-5H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLIGZTUFDLWGKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CSC1=C(C=CC=N1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(4-Chloropyrazol-1-yl)methyl]-2-(furan-3-yl)-1,3-thiazole](/img/structure/B7593893.png)

![Methyl 3-(cyclohex-3-ene-1-carbonylamino)bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B7593898.png)



![1-cyano-N-[[4-(2-methoxyphenoxy)phenyl]methyl]cyclobutane-1-carboxamide](/img/structure/B7593933.png)

![6-(2-Methylpropyl)-2-methylsulfanyl-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B7593940.png)
![3-Bromo-2-[(1-methylimidazol-2-yl)methylsulfanyl]pyridine](/img/structure/B7593945.png)

![2-[(3-Bromopyridin-2-yl)sulfanylmethyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B7593959.png)
![5-[(3-Bromopyridin-2-yl)sulfanylmethyl]-3-methyl-1,2-oxazole](/img/structure/B7593967.png)